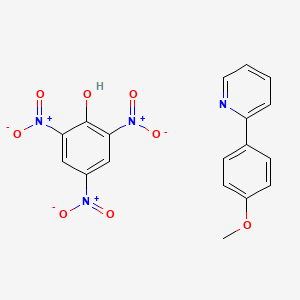

2-(4-Methoxyphenyl)pyridine;2,4,6-trinitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenyl)pyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 2-(4-Methoxyphenyl)pyridine is a pyridine derivative with a methoxyphenyl group attached to the second position of the pyridine ring. It is known for its applications in organic synthesis and as a ligand in coordination chemistry .

Méthodes De Préparation

2-(4-Methoxyphenyl)pyridine

The synthesis of 2-(4-Methoxyphenyl)pyridine typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or column chromatography .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is industrially produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control. The crude product is purified by recrystallization from water or other suitable solvents .

Analyse Des Réactions Chimiques

2-(4-Methoxyphenyl)pyridine

2-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine-N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles such as hydroxide ions, leading to the formation of picramic acid.

Applications De Recherche Scientifique

2-(4-Methoxyphenyl)pyridine

2-(4-Methoxyphenyl)pyridine is used in:

Coordination Chemistry: As a ligand to form complexes with transition metals.

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Explosives: As a component in military explosives and detonators.

Dyes: In the production of yellow dyes for textiles and inks.

Chemical Analysis: As a reagent for the detection of metals and proteins.

Mécanisme D'action

2-(4-Methoxyphenyl)pyridine

The mechanism of action of 2-(4-Methoxyphenyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group. This coordination can influence the reactivity and stability of the metal complexes formed .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects through the release of energy upon detonation. The nitro groups undergo rapid decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor, leading to an explosive reaction .

Comparaison Avec Des Composés Similaires

2-(4-Methoxyphenyl)pyridine

Similar compounds include:

2-Phenylpyridine: Lacks the methoxy group, resulting in different reactivity and coordination properties.

4-Methoxypyridine: The methoxy group is attached directly to the pyridine ring, altering its electronic properties.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: Contains two nitro groups, making it less explosive than 2,4,6-trinitrophenol.

Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and handling properties.

Propriétés

Numéro CAS |

5324-53-8 |

|---|---|

Formule moléculaire |

C18H14N4O8 |

Poids moléculaire |

414.3 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H11NO.C6H3N3O7/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |

Clé InChI |

QBEOVMKYKVRUDJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)

![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)

![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)